1,3,4-benzoxadiazepin-5(4H)-one is a heterocyclic organic compound characterized by its unique benzodiazepine structure. This compound consists of a fused benzene and diazepine ring with an oxadiazole moiety, making it notable in various fields of medicinal chemistry and organic synthesis. Its molecular formula is and it has gained attention for its potential therapeutic applications due to its structural properties.
1,3,4-benzoxadiazepin-5(4H)-one is classified under the broader category of benzodiazepines, which are known for their psychoactive effects. It is also categorized as a heterocyclic compound due to the presence of nitrogen and oxygen in its ring structure. This compound can be sourced from various chemical databases, including PubChem, where detailed information about its properties and potential applications is available .
The synthesis of 1,3,4-benzoxadiazepin-5(4H)-one can be achieved through several methods. One common approach involves the cyclization of ortho-amino benzoic acids with appropriate reagents under acidic or basic conditions. For instance, the reaction of ortho-nitroanilines with carbonyl compounds can yield this compound via a series of condensation and cyclization steps.
A notable synthetic route described in literature involves the use of N-carbamoylmethylanthranilic acids as starting materials. The amino groups in these precursors are substituted with electron-withdrawing groups to facilitate ring closure under specific conditions .
The molecular structure of 1,3,4-benzoxadiazepin-5(4H)-one features a bicyclic framework where the benzene ring is fused to a diazepine ring containing an oxadiazole. The key structural elements include:
The compound's structure contributes to its chemical reactivity and biological activity.
1,3,4-benzoxadiazepin-5(4H)-one participates in various chemical reactions that are significant for its functionalization and application in medicinal chemistry. Key reactions include:
Research has shown that reactions involving ortho-fluorobenzamides with alkynes can lead to diverse products including 1,3-benzoxadiazepines through solvent-controlled conditions .
The mechanism of action for 1,3,4-benzoxadiazepin-5(4H)-one primarily involves its interaction with biological targets such as receptors or enzymes. Its structural features allow it to modulate various biochemical pathways.
For example, compounds related to this class have been found to exhibit effects on neurotransmitter systems by acting as modulators at gamma-aminobutyric acid (GABA) receptors. This interaction can lead to anxiolytic or sedative effects depending on the specific modifications made to the core structure.
1,3,4-benzoxadiazepin-5(4H)-one exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings .
The applications of 1,3,4-benzoxadiazepin-5(4H)-one are diverse:
Research continues to explore additional applications in fields such as agrochemicals and materials science due to its stability and reactivity .
One-pot multicomponent reactions provide atom-efficient pathways for constructing the benzoxadiazepine core. A zirconium-catalyzed (ZrCl₄) annulation strategy enables the fusion of catechols, aldehydes, and ammonium acetate in ethanol at 60°C, yielding 59 diverse benzoxazole-fused heterocycles with efficiencies up to 97% [2]. This method exemplifies green chemistry principles through oxygen-mediated oxidative cyclization and large-scale applicability (>1 gram, 85% yield). The catalytic cycle involves zirconium-chelation of catechol (I), tautomerization to a semiquinone intermediate (II), and nucleophilic attack by in situ-generated imines [2].
Table 1: Scope of Aldehydes in Zr-Catalyzed Benzoxadiazepine Synthesis
Aldehyde Substituent | Product Yield (%) |
---|---|
4-Methoxybenzaldehyde | 97 |
1-Naphthaldehyde | 92 |
4-Cyanobenzaldehyde | 89 |
4-(Benzyloxy)benzaldehyde | 91 |
2-Furaldehyde | 85 |
Electron-deficient catechols (e.g., 4-nitrobenzene-1,2-diol) hinder cyclization due to reduced nucleophilicity, while alkynyl/vinyl aldehydes undergo smooth annulation (products 4b-4g), enabling downstream functionalization [2].
Acid-catalyzed condensations between o-phenylenediamine derivatives and carbonyl partners form diazepine precursors critical for benzoxadiazepine synthesis. H-MCM-22 zeolite efficiently catalyzes the condensation of 2-amino-5-bromo-2'-fluorobenzophenone (1) with N-Boc-D-alanine in acetonitrile, yielding chiral intermediates at room temperature within 1–3 hours [7] [10]. The mesoporous structure of H-MCM-22 (surface area > 400 m²/g) facilitates substrate diffusion and proton transfer, achieving conversions >95% without racemization at the alanine stereocenter [7].
A breakthrough in stereocontrol was achieved using N-carboxyanhydride (NCA) chemistry. Treatment of 1 with the NCA of D-alanine under acidic activation, followed by neutralization with triethylamine, directly generates the enantiopure seven-membered diazepine ring (Scheme 1). This method circumvents basic conditions that promote racemization and achieves 44% overall yield of MIDD0301 with >99% ee [10].
Table 2: Catalysts for Condensation-Based Ring Closure
Catalyst System | Reaction Time | Temperature | Yield (%) | Racemization Risk |
---|---|---|---|---|
H-MCM-22 | 1–3 h | RT | >95 | Low |
NCA/Triethylamine | 2 h | 0°C | 88 | Undetectable |
DCC/DMAP | 24 h | 40°C | 55 | Moderate |
t-BuOK | Minutes | −35°C | 58 | High |
Phosphorylated benzodiazepines expand the structural diversity and bioactive potential of this scaffold. 4H-[1,3,5,2]Oxadiazaphospholo[3,4-a][1,5]benzodiazepin-1-amine-1-oxides are synthesized by phosphorylating 5-substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one oximes (1a–c) with dimethylamidophosphoryl dichloride (Me₂NPOCl₂) in toluene at −5–0°C (Scheme 2) [3]. The reaction proceeds via nucleophilic attack of the oxime oxygen at phosphorus, followed by intramolecular cyclization. GFN2-xTB computational studies confirm a low-energy pathway (ΔG‡ < 20 kcal/mol) for this phosphorylation-cyclization sequence [3].
Table 3: ³¹P NMR Data for Oxadiazaphospholo-Benzodiazepines
Compound | R Group | δP (ppm) | JCP (Hz) |
---|---|---|---|
2a | CH₃ | +15.7 | 3.5 (C-4) |
2b | C₆H₅ | +12.3 | 5.5 (C-1') |
2c | CH₂C₆H₅ | +8.2 | 4.1 (C-4) |
Products exhibit characteristic ³¹P NMR shifts between +8.2 to +15.7 ppm and P=O IR stretches at 1254 cm⁻¹. Lipinski’s rule compliance (MW < 500, logP < 5) predicts favorable bioavailability, while PASS analysis indicates potential antineoplastic activity [3].
Solvent-free and microwave-enhanced methods significantly improve sustainability and efficiency in benzoxadiazepine synthesis. Montmorillonite-K10 clay catalyzes the condensation of benzene-1,2-diamine and ketones under solvent-free conditions, achieving 85–92% yields within 30–60 minutes. This approach eliminates volatile organic solvents and simplifies purification [4].
Microwave irradiation drastically accelerates key cyclizations. Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylates are synthesized via PdCl₂-catalyzed three-component reactions of 2-aminobenzothiazoles, pyridine-2-carbaldehyde, and ethyl acetoacetate under solvent-free microwave conditions (300 W, 120°C). Reaction times drop from 12 hours (conventional) to 8–15 minutes with yields improving from ≤50% to 82–90% [6] [8]. Similarly, tetraheterocyclic benzimidazolo quinazolinones form in 6 hours (88% yield) using microwave-assisted superoxide ion (Et₄NO₂) chemistry, versus 20 hours (≤40% yield) via conventional heating [5].
Table 4: Energy Transfer Methods for Imidazodiazepine Formation
Reaction Conditions | Time | Yield (%) | Energy Efficiency |
---|---|---|---|
Conventional heating (DMF, 80°C) | 8–24 h | 40–58 | Low |
Microwave (300 W, solvent-free) | 8–15 min | 82–90 | High |
t-BuOK/THF (−35°C) | 1–2 h | 58–87 | Moderate |
NCA/TEA (0°C) | 2 h | 88 | Moderate |
Temperature-controlled imidazodiazepine formation at −20°C prevents epimerization during large-scale synthesis (88 g), demonstrating industrial applicability [10].
Generated by comprehensive analysis of peer-reviewed methodologies from catalytic annulation to energy-efficient cyclizations [2] [3] [4].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0